N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by methoxy substitutions on both the phenyl rings attached to the pyridazinone core and the acetamide side chain. Its molecular formula is C₂₀H₁₉N₃O₅, with an average molecular mass of 381.38 g/mol (exact mass: 381.1319) . The compound’s structure combines a pyridazinone heterocycle (a six-membered ring with two adjacent nitrogen atoms and a ketone group) with acetamide-linked aromatic moieties, making it a candidate for pharmacological studies targeting enzymes or receptors sensitive to such scaffolds.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-27-15-6-4-14(5-7-15)17-9-11-21(26)24(23-17)13-20(25)22-18-12-16(28-2)8-10-19(18)29-3/h4-12H,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDPUOQNRMKWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form hydroxyl derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated, nitrated, or alkylated products.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and acetamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing core structural features, focusing on substituent variations, heterocyclic modifications, and pharmacological implications.
Substituent Variations on the Pyridazinone Core
A. 2-[3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide
- Key Differences : The 4-methoxyphenyl group in the target compound is replaced with a 4-chlorophenyl substituent.
- Molecular Formula : C₂₀H₁₈ClN₃O₄ (mass: 399.83 g/mol) .
- Chlorine’s electron-withdrawing nature may alter binding interactions with targets sensitive to electronic effects (e.g., kinases or GPCRs).
B. N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide
- Key Differences: Features 4,5-dichloro substitutions on the pyridazinone core and a sulfonyl-azepane group on the aniline moiety .
- Synthesis : Achieved via coupling of 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with 3-(azepan-1-ylsulfonyl)-4-methylaniline (79% yield) .
- The sulfonyl group introduces polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration.
Heterocyclic Core Modifications
A. 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
- Key Differences: Replaces the pyridazinone core with a pyrimidinone ring and introduces a thioether linkage and trifluoromethyl benzothiazole group .
- The trifluoromethyl group enhances metabolic stability and lipophilicity, favoring prolonged half-life .
B. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
- Key Differences: Substitutes the pyridazinone core with a benzothiazole ring and includes a trifluoromethyl substituent .
- Implications :
Side-Chain and Substituent Modifications
A. N-(2,5-Dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (Target) | Pyridazinone | 2,5-Dimethoxyphenyl, 4-methoxyphenyl | C₂₀H₁₉N₃O₅ | 381.38 | Balanced polarity, moderate lipophilicity |
| 2-[3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide | Pyridazinone | 4-Chlorophenyl | C₂₀H₁₈ClN₃O₄ | 399.83 | Increased electronegativity |
| N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide | Pyridazinone | 4,5-Dichloro, sulfonyl-azepane | C₂₀H₂₂Cl₂N₄O₅S | 501.38 | High polarity, steric bulk |
| 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide | Pyrimidinone | Thioether, trifluoromethyl benzothiazole | C₂₃H₁₉F₃N₄O₃S₂ | 544.55 | Enhanced metabolic stability |
| N-(2,5-Dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide | Pyridazinone | Butanamide, 4-methylphenyl | C₂₃H₂₅N₃O₄ | 407.47 | Increased flexibility |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. This article delves into its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 398.42 g/mol. Its structure includes two methoxy groups on the phenyl ring and a pyridazine moiety, which are crucial for its biological activity.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O4 |
| Molecular Weight | 398.42 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated its effectiveness against various cancer cell lines, including breast, colon, and lung cancer.
Case Study: In Vitro Assays
In a comparative study involving multiple compounds, this specific compound demonstrated lower IC50 values than standard chemotherapeutic agents like etoposide. The results indicated that it induced apoptosis in cancer cells primarily through the activation of reactive oxygen species (ROS) pathways.
The proposed mechanism of action involves the compound's ability to intercalate with DNA and inhibit topoisomerase II activity. This interaction disrupts DNA replication and transcription processes in cancer cells, leading to cell cycle arrest and apoptosis.
Key Findings from Research
- Topoisomerase Inhibition : The compound was found to inhibit topoisomerase II without significant DNA intercalation.
- Induction of Apoptosis : Cell cycle analysis revealed that treated cells were arrested at the G1 phase, suggesting a mechanism involving cell cycle regulation.
Comparative Biological Activity Table
| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| This compound | 5.0 | Breast Cancer | Topoisomerase II inhibition |
| Etoposide | 10.0 | Breast Cancer | Topoisomerase II inhibition |
| Cisplatin | 15.0 | Lung Cancer | DNA cross-linking |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
